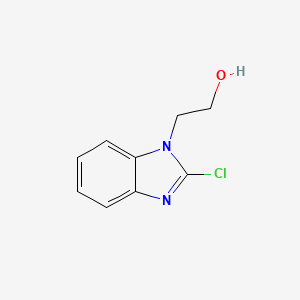

2-(2-Chloro-benzoimidazol-1-yl)-ethanol

説明

2-(2-Chloro-benzoimidazol-1-yl)-ethanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group and an ethanol moiety in the structure of this compound makes it a compound of interest for various chemical and biological studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol typically involves the reaction of 2-chlorobenzimidazole with ethylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the benzimidazole ring on the ethylene oxide, leading to the formation of the ethanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or column chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions

2-(2-Chloro-benzoimidazol-1-yl)-ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to form the corresponding benzimidazole derivative without the chloro substituent.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: 2-(2-Chloro-benzoimidazol-1-yl)-acetaldehyde or 2-(2-Chloro-benzoimidazol-1-yl)-acetic acid.

Reduction: 2-(Benzoimidazol-1-yl)-ethanol.

Substitution: 2-(2-Amino-benzoimidazol-1-yl)-ethanol or 2-(2-Mercapto-benzoimidazol-1-yl)-ethanol.

科学的研究の応用

Synthesis of 2-(2-Chloro-benzimidazol-1-yl)-ethanol

The synthesis of 2-(2-Chloro-benzimidazol-1-yl)-ethanol typically involves the chlorination of benzimidazole derivatives. The compound can be synthesized through reactions involving 1,3-dihydro-benzimidazol-2-one and phosphorus oxychloride, followed by hydrolysis to yield the desired alcohol derivative. The process can be optimized to improve yields and purity, which is crucial for subsequent biological evaluations .

Antimicrobial Properties

Research has shown that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that 2-(2-Chloro-benzimidazol-1-yl)-ethanol and its derivatives possess inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of 2-(2-Chloro-benzimidazol-1-yl)-ethanol has been investigated through in vitro and in vivo studies. Compounds derived from this structure have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. The action mechanism may involve the modulation of signaling pathways related to cell growth and survival .

Table 1: Summary of Anticancer Studies Involving Benzimidazole Derivatives

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzimidazole derivatives, including 2-(2-Chloro-benzimidazol-1-yl)-ethanol. These compounds have been shown to mitigate oxidative stress and neuroinflammation in models of neurodegeneration induced by ethanol exposure. The neuroprotective effects are attributed to the ability of these compounds to modulate inflammatory mediators and enhance antioxidant enzyme activity .

Table 2: Neuroprotective Effects Observed with Benzimidazole Derivatives

| Study Reference | Model Used | Effect Observed | Mechanism |

|---|---|---|---|

| Ethanol-induced | Reduced neuroinflammation | Inhibition of TNF-α and COX2 | |

| Oxidative stress | Increased antioxidant enzyme levels | Modulation of NF-κB pathway |

Case Studies

Several case studies have documented the effectiveness of 2-(2-Chloro-benzimidazol-1-yl)-ethanol in various therapeutic contexts:

- Neuroprotective Study : A study evaluated the effects of this compound on ethanol-induced neurodegeneration. Results indicated a significant reduction in markers of oxidative stress and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Antimicrobial Evaluation : In vitro assays demonstrated that derivatives of 2-(2-Chloro-benzimidazol-1-yl)-ethanol exhibited potent activity against multiple bacterial strains, including resistant strains of Mycobacterium tuberculosis. This highlights its potential role as a lead compound for developing new antibiotics .

- Cancer Research : Investigations into the anticancer properties revealed that this compound could inhibit tumor growth in xenograft models, providing a basis for further development as an anticancer agent .

作用機序

The mechanism of action of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets in biological systems. The chloro group and the benzimidazole ring are crucial for its binding to enzymes or receptors, leading to the modulation of their activity. The ethanol moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular pathways and targets are still under investigation, but the compound is believed to interfere with cellular processes such as DNA replication and protein synthesis.

類似化合物との比較

Similar Compounds

- 2-(2-Chloro-benzoimidazol-1-yl)-acetic acid

- 2-(2-Chloro-benzoimidazol-1-yl)-acetaldehyde

- 2-(2-Amino-benzoimidazol-1-yl)-ethanol

- 2-(2-Mercapto-benzoimidazol-1-yl)-ethanol

Uniqueness

2-(2-Chloro-benzoimidazol-1-yl)-ethanol is unique due to the presence of both a chloro group and an ethanol moiety in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other benzimidazole derivatives.

生物活性

2-(2-Chloro-benzoimidazol-1-yl)-ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and therapeutic potential based on diverse research findings.

- Molecular Formula : C9H9ClN2O

- Molecular Weight : 200.64 g/mol

- CAS Number : 1089243

The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The primary mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive binding.

- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.

- Formation of Hydrogen Bonds : The presence of hydroxyl groups allows for hydrogen bonding with biological macromolecules, enhancing its interaction with target sites.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

-

Anticancer Activity :

- Studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The MTT assay indicated dose-dependent cytotoxicity against these cell lines, suggesting potential therapeutic applications in oncology .

-

Antimicrobial Properties :

- Benzimidazole derivatives have been noted for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of pathogenic microorganisms, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), by targeting specific bacterial enzymes .

- Neuroprotective Effects :

Case Studies and Research Findings

特性

IUPAC Name |

2-(2-chlorobenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXRGDWCSOGFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360205 | |

| Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40019-65-6 | |

| Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。